Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
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Description
Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17NO5S and its molecular weight is 371.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, is known for its exceptionally mild and functional group tolerant reaction conditions .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Action Environment
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, is known for its use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23,15-4-2-10-25-15)16-5-3-11-26-16/h2-11,23H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFROSBRJHVGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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